N-benzyl-2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-BENZYL-2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzyl group, a chlorophenyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: This step involves the reaction of 2-chlorobenzylamine with a pyrimidine derivative under specific conditions to form the pyrimidinyl intermediate.
Thioether Formation: The pyrimidinyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: Finally, the benzyl group is introduced through a reaction with benzyl chloride, and the acetamide group is formed through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-BENZYL-2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in studies to understand its interaction with biological macromolecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-BENZYL-2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-2-[(6-{[(2-BROMOPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE
- N-BENZYL-2-[(6-{[(2-FLUOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE
Uniqueness
N-BENZYL-2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties that influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C20H19ClN4OS |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-benzyl-2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H19ClN4OS/c21-17-9-5-4-8-16(17)12-22-18-10-20(25-14-24-18)27-13-19(26)23-11-15-6-2-1-3-7-15/h1-10,14H,11-13H2,(H,23,26)(H,22,24,25) |
InChI Key |
UCZCAKCXWPFTNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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